1-Bromo-2-(3-fluorophenoxy)benzene
Description
1-Bromo-2-(3-fluorophenoxy)benzene (CAS: 884512-15-6) is a halogenated aromatic compound featuring a bromine atom at the ortho position (C1) of a benzene ring and a 3-fluorophenoxy group at the adjacent position (C2). The 3-fluorophenoxy substituent consists of an oxygen-linked phenyl ring with a fluorine atom at the meta position. This structural configuration imparts unique electronic and steric properties, making the compound a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of complex heterocycles . Its synthesis typically involves nucleophilic aromatic substitution or transition metal-catalyzed coupling methodologies, as evidenced by protocols for analogous bromo-phenoxybenzene derivatives .
Properties
IUPAC Name |
1-bromo-2-(3-fluorophenoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAFHPHJGSMPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=CC=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-2-(3-fluorophenoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with bromobenzene and 3-fluorophenol as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A base such as potassium carbonate is often used to deprotonate the phenol group, making it more nucleophilic.
Coupling Reaction: The deprotonated 3-fluorophenol reacts with bromobenzene in the presence of a palladium catalyst, such as palladium(II) acetate, and a ligand like triphenylphosphine.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Bromo-2-(3-fluorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form corresponding phenols or reduction to remove the bromine atom.
Scientific Research Applications
Medicinal Chemistry
1-Bromo-2-(3-fluorophenoxy)benzene is explored for its potential therapeutic properties:
- Antimicrobial Activity : Recent studies have evaluated derivatives of this compound for their efficacy against various bacterial strains. For example, modifications to the phenoxy group have shown promising activity against Escherichia coli and Staphylococcus aureus using standard antimicrobial assays .
- Anticancer Properties : Investigations into the anticancer effects of compounds derived from this compound have indicated potential activity against specific cancer cell lines. The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring can significantly influence biological activity .
Materials Science
This compound serves as an intermediate in the synthesis of advanced materials:
- Polymer Production : It is used in creating specialty polymers with tailored properties for applications in electronics and coatings. The incorporation of fluorinated groups enhances thermal stability and chemical resistance .
- Nanostructured Materials : Research has shown that this compound can be utilized in the preparation of nanostructured materials, which are critical for applications in catalysis and drug delivery systems .
Environmental Studies
The environmental impact of compounds like this compound is under scrutiny:
- Pollutant Monitoring : Studies are being conducted to assess the persistence of brominated compounds in various environmental matrices, including water and soil. This research is crucial for understanding their ecological effects and potential bioaccumulation .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against E. coli and S. aureus |
| Anticancer Properties | Significant activity against cancer cell lines | |
| Materials Science | Polymer Production | Enhanced thermal stability and chemical resistance |
| Nanostructured Materials | Applications in catalysis and drug delivery | |
| Environmental Studies | Pollutant Monitoring | Persistence in environmental matrices |
Case Study 1: Antimicrobial Efficacy
A study published in 2022 evaluated various derivatives of this compound for their antimicrobial properties. The results indicated that specific substitutions on the phenyl ring significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead structure for developing new antibiotics .
Case Study 2: Environmental Persistence
Research conducted by Canadian environmental agencies monitored brominated compounds, including this compound, across various ecosystems. The findings showed that these compounds could persist in aquatic environments, raising concerns about their long-term ecological effects and bioaccumulation in food chains .
Mechanism of Action
The mechanism of action of 1-Bromo-2-(3-fluorophenoxy)benzene in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the benzene ring and the coupling partner. The fluorophenoxy group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The reactivity and applications of 1-bromo-2-(3-fluorophenoxy)benzene are influenced by the electronic effects of its substituents. Key structural analogs include:
Electronic and Steric Effects
- Electron-Withdrawing Effects: The 3-fluorophenoxy group exerts a moderate electron-withdrawing effect via inductive forces, activating the benzene ring toward nucleophilic substitution at the bromine site.
- Steric Considerations: The ortho-fluorine in 1-bromo-2-(2-fluorophenoxy)benzene introduces steric bulk near the bromine atom, which may hinder access to reactive sites in cross-coupling reactions compared to the 3-fluoro isomer .
Reactivity in Cross-Coupling Reactions
- Palladium-Catalyzed Couplings: this compound participates in Suzuki-Miyaura couplings, but its reactivity is modulated by the electron-withdrawing fluorine. Comparatively, 1-bromo-2-(phenylethynyl)benzene undergoes faster Sonogashira couplings due to the linear ethynyl spacer, which facilitates orbital overlap with catalysts .
- Cyclization Kinetics : Studies on 1-bromo-2-(2-bromoethyl)benzene derivatives reveal that electron-donating groups (e.g., methoxy) accelerate cyclization by stabilizing transition states, whereas electron-withdrawing substituents like fluorine may decelerate such processes .
Physical Properties
Research Findings and Industrial Relevance
- Market Trends : Alkyl-substituted analogs like 1-bromo-2-(2-methylpropyl)benzene dominate industrial markets due to cost-effective synthesis, while fluorinated derivatives are niche products with growing demand in medicinal chemistry .
Biological Activity
1-Bromo-2-(3-fluorophenoxy)benzene, a halogenated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by a bromine atom and a fluorinated phenoxy group attached to a benzene ring. The presence of these halogens can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents may enhance lipophilicity, facilitating cell membrane penetration and influencing pharmacokinetic properties.
Antimicrobial Activity
Research indicates that halogenated phenolic compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in specific cancer cells, potentially through the activation of caspase pathways .
Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects on human cancer cell lines, this compound demonstrated notable cytotoxic effects, with IC50 values indicating effective inhibition of cell growth. The study utilized various assays, including MTT and flow cytometry, to assess cell viability and apoptosis .
Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. Results indicated that this compound could effectively inhibit cytochrome P450 enzymes, suggesting potential implications for drug metabolism and interactions .
Data Tables
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic characterization methods for 1-bromo-2-(3-fluorophenoxy)benzene?
- The compound contains a benzene ring substituted with a bromine atom and a 3-fluorophenoxy group. Structural elucidation typically employs 1H/13C NMR to identify aromatic protons and substituent effects, mass spectrometry (LC-MS/GC-MS) for molecular weight confirmation, and X-ray crystallography for precise bond angles and torsion angles (as demonstrated for analogous brominated aryl ethers in ). Computational tools like PubChem’s InChI descriptors can validate stereoelectronic properties .
Q. What synthetic routes are commonly used to prepare this compound?
- Synthesis often involves Ullmann coupling or nucleophilic aromatic substitution between 3-fluorophenol and a brominated benzene derivative (e.g., 1-bromo-2-iodobenzene). Reaction optimization may require catalysts like CuI or Pd-based systems, with temperature control (60–120°C) to minimize side products . Purification via column chromatography (e.g., silica gel with EtOAC/heptane gradients) is standard, as seen in reductive cross-coupling methodologies .
Q. How does the electron-withdrawing fluorine substituent influence reactivity in this compound?
- The meta-fluorine on the phenoxy group enhances electrophilic substitution resistance but activates the benzene ring toward nucleophilic attacks. This electronic effect is critical in designing reactions like Suzuki-Miyaura couplings, where steric and electronic factors dictate regioselectivity . Comparative studies with non-fluorinated analogs (e.g., 1-bromo-2-phenoxybenzene) highlight reduced reactivity in fluorinated derivatives .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during functionalization of this compound?
- Regioselectivity is influenced by directing effects of the bromine and fluorophenoxy groups. Advanced strategies include:
- DFT calculations to predict reactive sites based on Fukui indices or electrostatic potential maps .
- Transition metal catalysis (e.g., Pd or Ni) to direct cross-couplings toward less hindered positions .
- Isotopic labeling (e.g., deuterium exchange) to track substitution patterns .
Q. What analytical challenges arise in characterizing trace impurities or degradation products of this compound?
- Impurities often stem from isomeric byproducts (e.g., ortho/para-substituted fluorophenoxy derivatives) or hydrolyzed intermediates . Advanced methods include:
- High-resolution LC-MS/MS to differentiate isomers via fragmentation patterns .
- 2D NMR (HSQC, COSY) to resolve overlapping aromatic signals .
- Thermogravimetric analysis (TGA) to assess thermal stability and degradation pathways .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular docking (e.g., AutoDock Vina) and MD simulations model binding affinities to enzymes or receptors. For example, fluorinated aryl ethers exhibit affinity for tau protein aggregates, as shown in studies of structurally related inhibitors . Pharmacophore mapping can identify key halogen-bonding interactions mediated by bromine and fluorine .
Q. What are the implications of conflicting crystallographic and spectroscopic data for this compound?
- Discrepancies may arise from polymorphism or solvent effects in crystal packing. Resolving contradictions requires:
- Multi-temperature XRD studies to assess conformational flexibility .
- Solid-state NMR to compare crystalline vs. solution-phase structures .
- Reproducibility checks across synthetic batches to rule out kinetic vs. thermodynamic product formation .
Methodological Guidelines
Best practices for handling and storing this compound in laboratory settings
- Store in air-tight, amber vials at 0–6°C to prevent photodegradation or hydrolysis .
- Use gloveboxes or fume hoods with HEPA filters to avoid inhalation/contact, as brominated aromatics are irritants .
- Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO3 before incineration) .
Q. How to design kinetic vs. thermodynamic studies for reactions involving this compound?
- Kinetic control : Use low temperatures (−78°C to 0°C) and short reaction times to trap intermediates (e.g., Grignard adducts) .
- Thermodynamic control : Prolonged heating (reflux conditions) favors stable products, monitored via in situ FTIR or Raman spectroscopy .
- Isothermal titration calorimetry (ITC) quantifies reaction enthalpies and binding constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
